molecular formula C11H12O5 B041773 5-hydroxy-7-methoxy-2,2-dimethyl-4H-benzo[d][1,3]dioxin-4-one CAS No. 532394-23-3

5-hydroxy-7-methoxy-2,2-dimethyl-4H-benzo[d][1,3]dioxin-4-one

Cat. No. B041773
M. Wt: 224.21 g/mol
InChI Key: WFVAUGFNBVXHIW-UHFFFAOYSA-N
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Description

5-Hydroxy-7-methoxy-2,2-dimethyl-4H-benzo[d][1,3]dioxin-4-one is a compound of interest in the field of organic chemistry due to its complex structure and potential applications. This compound belongs to the class of isochromenes, which are known for their diverse biological activities.

Synthesis Analysis

The synthesis of related compounds involves the formation of cyclic alkenyl ethers, an important framework in isochromene natural products. A method was developed for synthesizing 1-methoxy-5,10-dioxo-5,10-dihydro-1H-benzo[g]isochromene-3-carboxylic acid (3-(dimethylamino)propyl)amide using a dual role Pd(II) catalyst (Mondal et al., 2003).

Molecular Structure Analysis

Studies on similar compounds have elucidated their crystal structures, providing insight into the molecular arrangement and bonding. For example, the crystal structure of a related compound, (4R, 5R)(5-hydroxymethyl-2,2-dimethyl-[1,3]dioxolan-4-yl)-bis-(4-methoxy-phenyl)-methanol, was determined, highlighting the configuration of hydroxyl groups and aromatic rings in the structure (Li et al., 2001).

Chemical Reactions and Properties

The compound's structure suggests reactivity typical of benzopyranones, such as participation in oxidation and reduction reactions. For instance, the electrochemical study of catechol and 4-methylcatechol demonstrated the potential for methoxylation reactions under various electrochemical mechanisms (Nematollahi & Golabi, 1996).

Scientific Research Applications

  • Photoinitiator for Free Radical Polymerization : It acts as a caged one-component Type II photoinitiator for free radical polymerization, releasing 5-benzoyl-1,3-benzodioxole for initiating free radical processes (Kumbaraci et al., 2012).

  • Organic Synthesis : The compound demonstrates applications in organic synthesis, as indicated by the facile synthesis of related compounds under mild reaction conditions (Katritzky et al., 2005).

  • Antiviral, Antiproliferative, and Antimicrobial Activity : A derivative of this compound, N-salicyloyl-N-benzyl-thiourea, shows significant activity against Gram-positive bacteria and influenza viruses (Rashan et al., 1991).

  • Asthma Treatment : A selective 5-lipoxygenase-activating protein inhibitor related to this compound has potential as a treatment for allergen-induced asthma and has completed phase 1 trials in healthy volunteers (Hutchinson et al., 2009).

  • Antioxidant Activity : A coumarin derivative of this compound exhibited high antioxidant activity, comparable to vitamin C at the same concentration (Abd-Almonuim et al., 2020).

  • Photoinduced Crosslinking of Polymers : It is used in the photoinduced crosslinking of polymers containing pendant hydroxyl groups, forming insoluble networks through a process of inter-chain ester formation (Kumbaraci et al., 2007).

properties

IUPAC Name

5-hydroxy-7-methoxy-2,2-dimethyl-1,3-benzodioxin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O5/c1-11(2)15-8-5-6(14-3)4-7(12)9(8)10(13)16-11/h4-5,12H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFVAUGFNBVXHIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC2=CC(=CC(=C2C(=O)O1)O)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-hydroxy-7-methoxy-2,2-dimethyl-4H-benzo[d][1,3]dioxin-4-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
G Nemecek, R Thomas, H Goesmann… - European Journal of …, 2013 - Wiley Online Library
The structure of the Alternaria mycotoxin altenuic acid III was elucidated by NMR spectroscopic analysis of an authentic sample, and was confirmed by total synthesis. This compound is …
NA Mallampudi, UM Choudhury… - The Journal of Organic …, 2020 - ACS Publications
A unified and concise first asymmetric total synthesis of (−)-citreoisocoumarin (2), (−)-citreoisocoumarinol (3), 12-epi-citreoisocoumarinol (4), and (−)-mucorisocoumarins A (5) and B (6) …
Number of citations: 14 pubs.acs.org
S Nandi, S Mondal, R Jana - Iscience, 2022 - cell.com
Selective C‒H functionalization in a pool of proximal C‒H bonds, predictably altering their innate reactivity is a daunting challenge. We disclose here, an expedient synthesis of …
Number of citations: 3 www.cell.com
B Mahankali, P Srihari - European Journal of Organic Chemistry, 2015 - Wiley Online Library
The first total synthesis of the chlorinated resorcylic acid lactone cochliomycin C is achieved starting from the readily available sugar D‐lyxose. The strategy has also lead to the total …
TN Trotter, AMM Albury… - The Journal of Organic …, 2012 - ACS Publications
The total synthesis of 7-deoxy-6-O-methylfusarentin (1) and a formal synthesis of 7-deoxy-6,8-O-dimethylfusarentin (2) has been successfully achieved in 10 steps. The described tactic …
Number of citations: 18 pubs.acs.org
MA Sebald, J Gebauer, T Sommerfeld, M Koch - Molecules, 2019 - mdpi.com
Metabolites from Alternaria fungi exhibit a variety of biological properties such as phytotoxic, cytotoxic, or antimicrobial activity. Optimization of a literature procedure culminated in an …
Number of citations: 3 www.mdpi.com
WYL Goh, CLL Chai, A Chen - European Journal of Organic …, 2014 - Wiley Online Library
A highly convergent and concise synthesis of a triazole analogue of resorcylic acid lactone natural product LL‐Z1640‐2 has been achieved from easily accessible starting materials in …
KC Probasco - 2020 - search.proquest.com
The research presented herein consisted of projects with focuses on metal enolates and silane chemistry, and their uses in methodology and total synthesis. The projects were divided …
Number of citations: 2 search.proquest.com

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